PDE4A Inhibition Potency Compared to Reference Inhibitor Rolipram
In a direct cross-study comparison, 2-(1-adamantyl)-N-4-pyridinylacetamide exhibits an IC50 of 10.7 nM against phosphodiesterase 4A (PDE4A), a key enzyme in cAMP regulation [1]. The widely studied reference PDE4 inhibitor, rolipram, demonstrates an IC50 of approximately 3 nM for the same isoform under comparable assay conditions [2]. While the target compound is approximately 3.6-fold less potent than rolipram in this specific biochemical assay, it retains low-nanomolar activity, suggesting potential for further optimization. This quantitative benchmark allows researchers to assess its utility relative to a well-characterized tool compound in PDE4-mediated pathways.
| Evidence Dimension | Inhibitory activity (IC50) against PDE4A enzyme |
|---|---|
| Target Compound Data | 10.7 nM |
| Comparator Or Baseline | Rolipram (IC50 = 3 nM) |
| Quantified Difference | ~3.6-fold less potent than rolipram |
| Conditions | In vitro biochemical assay using unpurified recombinant PDE4A; rolipram data from recombinant enzyme assays. |
Why This Matters
This provides a quantitative activity benchmark for PDE4A, enabling direct comparison with a widely used reference compound to inform lead selection or optimization efforts.
- [1] Kleinman, E. F., Campbell, E., Giordano, L. A., Cohan, V. L., Jenkinson, T. H., Cheng, J. B., Shirley, J. T., Pettipher, E. R., Salter, E. D., Hibbs, T. A., & DiCapua, F. M. (n.d.). ChEMBL_155727 (CHEMBL760761) - PDE4A inhibition assay. BindingDB Ki Summary. Retrieved from http://bdb2.ucsd.edu/ View Source
- [2] TargetMol. (n.d.). Rolipram (SB 95952) Product Information. Retrieved from https://www.targetmol.cn/ View Source
